Prednisolone sodium succinate

Overview

Description

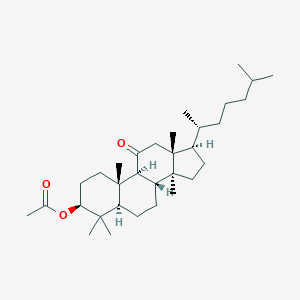

Prednisolone sodium succinate is a synthetic glucocorticoid, a type of corticosteroid, used primarily for its anti-inflammatory and immunosuppressive properties. It is a water-soluble ester of prednisolone, making it suitable for intravenous and intramuscular administration. This compound is widely used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancer .

Mechanism of Action

Target of Action

Prednisolone sodium succinate primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland. This receptor plays a crucial role in regulating processes such as inflammation, immune response, and metabolism .

Mode of Action

This compound, like other glucocorticoids, binds to the glucocorticoid receptor, leading to changes in gene expression . The binding of prednisolone to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

Upon binding to the glucocorticoid receptor, this compound influences several biochemical pathways. Glucocorticoids modulate the synthesis and release of a number of chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, complement, and PAF; they also suppress the production of inducible NO synthase and chondrodestructive enzymes such as collagenase .

Pharmacokinetics

This compound exhibits dose-dependent pharmacokinetics . After administration, it is rapidly and completely hydrolyzed to prednisolone . The plasma clearance and volume of distribution decrease with increasing dose, suggesting that higher doses may lead to increased bioavailability . Prednisolone is then metabolized to various compounds, including prednisone .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive. By binding to the glucocorticoid receptor, this compound can suppress the immune response, reduce inflammation, and alter gene expression . This can lead to a decrease in symptoms in various conditions, such as rheumatoid arthritis, asthma, and certain allergies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzymatic conversion of this compound to prednisolone can be impaired in certain pathological conditions such as liver diseases, potentially reducing the clinical efficacy of the drug . Furthermore, the drug’s immunosuppressive effects can be influenced by the presence of other medications, the patient’s immune status, and individual variations in drug metabolism .

Biochemical Analysis

Biochemical Properties

Prednisolone Sodium Succinate interacts with glucocorticoid receptors (GR), acting as a GR agonist . It binds to these receptors, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction plays a crucial role in its function in biochemical reactions.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It suppresses virtually every component of the inflammatory process, inhibiting inflamed tissue, phagocytosis, and toxic oxygen-free radical production in macrophages and monocytes .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the glucocorticoid receptor, leading to changes in the transcription of certain genes, thereby altering the protein synthesis within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It gives three peaks: methylprednisolone (MP), 17-methylprednisolone hemisuccinate (17-MPHS), and methylprednisolone hemisuccinate (MPHS) that share in the assay determination as total MP .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the pharmacokinetics of prednisolone after 5- and 50-mg/kg doses given as the sodium succinate salt was examined in normal and adrenalectomized rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be reversibly metabolized to prednisone which is then metabolized to 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The disposition and protein binding of prednisolone were found to be independent of dose, suggesting that it is distributed fairly uniformly within the body .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cytoplasm where it binds to glucocorticoid receptors before translocating to the nucleus to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prednisolone sodium succinate involves the esterification of prednisolone with succinic acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is subjected to rigorous purification steps, including crystallization and filtration, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Prednisolone sodium succinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes.

Reduction: The reduction of ketone groups to hydroxyl groups.

Substitution: The replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield prednisolone acetate, while reduction can produce prednisolone .

Scientific Research Applications

Prednisolone sodium succinate has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.

Medicine: Widely used in clinical research to evaluate its efficacy and safety in treating various diseases, including autoimmune disorders, inflammatory conditions, and certain cancers.

Comparison with Similar Compounds

Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.

Methylprednisolone: A glucocorticoid with greater anti-inflammatory potency and less tendency to induce sodium and water retention compared to prednisolone.

Dexamethasone: A long-acting glucocorticoid with high anti-inflammatory potency.

Comparison: Prednisolone sodium succinate is unique in its water solubility, making it suitable for intravenous and intramuscular administration. This property distinguishes it from other glucocorticoids like prednisone and dexamethasone, which are less soluble and typically administered orally or topically .

Properties

CAS No. |

1715-33-9 |

|---|---|

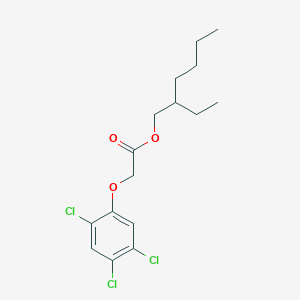

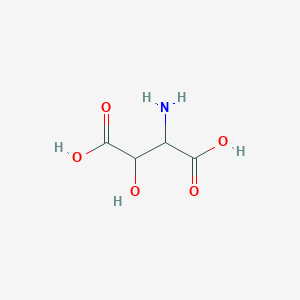

Molecular Formula |

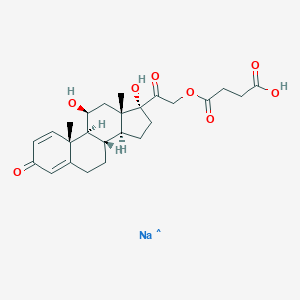

C25H31NaO8 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

sodium;4-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |

InChI |

InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16?,17?,18-,22?,23-,24-,25-;/m0./s1 |

InChI Key |

FKKAEMQFOIDZNY-AVMPGMRMSA-M |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] |

Isomeric SMILES |

C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+] |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] |

Key on ui other cas no. |

1715-33-9 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

prednisolone 21-succinate sodium prednisolone hemisuccinate prednisolone hemisuccinate, sodium salt, (11beta)-isomer prednisolone sodium succinate Solu-Decortin-H Solu-Delta-Cortef |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does prednisolone sodium succinate exert its effects?

A: this compound itself may not be the active compound. Research suggests that it needs to be hydrolyzed into prednisolone in vivo. [] Prednisolone then binds to glucocorticoid receptors, ultimately influencing gene expression and modulating immune and inflammatory responses. []

Q2: Can you elaborate on the downstream effects of prednisolone binding to its receptor?

A2: Binding of prednisolone to the glucocorticoid receptor leads to a cascade of events, including:

- Transrepression: This involves inhibiting the activity of pro-inflammatory transcription factors, reducing the production of inflammatory mediators like cytokines and prostaglandins. []

- Transactivation: This process activates the transcription of anti-inflammatory genes, further contributing to the overall immunosuppressive effect. []

Q3: Are there concerns about this conversion in clinical settings?

A: While This compound can convert to prednisolone even without serum or PBMCs, the slow conversion rate (t½ > 4 days) raises concerns. Pathological conditions impairing enzymatic conversion, such as liver disease, might reduce the clinical efficacy of This compound. []

Q4: What is the pharmacokinetic profile of this compound?

A: Studies in dogs reveal that This compound, when administered intravenously, exhibits a two-compartment open model pharmacokinetic profile. [, ] This involves a rapid distribution phase followed by a slower elimination phase. Hemorrhage significantly influences volume of distribution and total body clearance of prednisolone. [, ]

Q5: What about the half-life of this compound and its metabolites?

A: In dogs, the mean plasma half-lives for This compound and its metabolites are approximately 166 minutes in normovolemic conditions and 197 minutes in hypovolemic conditions. [, ]

Q6: What about its efficacy in vivo? What kind of animal models have been used?

A: Several animal models have been utilized to investigate the in vivo effects of This compound: * Dogs: Researchers have used canine models to study the compound’s effects on hemorrhagic shock [], clearance of Escherichia coli from the blood [], and the pharmacokinetics of the drug and its metabolites. [, ] * Pigs: Studies in pigs have focused on the effects of This compound on endotoxic shock. [, ] * Rats: Research in rats has investigated the compound’s impact on γ-aminobutyric acid (GABA) uptake in synaptosomes. [] * Rabbits: Rabbit models have been used to study the effects of This compound on spinal cord injuries [], its impact on ocular tissues [], and its role in neutrophil response to cartilage. []

Q7: What about clinical trials in humans?

A7: Clinical trials are essential for understanding the efficacy and safety of this compound in humans. While this Q&A focuses on preclinical research, information on clinical trials can be found on platforms like ClinicalTrials.gov.

Q8: Are there any known safety concerns regarding this compound?

A: While considered relatively safe, This compound, like all glucocorticoids, can induce adverse effects. A study in dogs showed that high doses of This compound were associated with complications such as diarrhea, melena, and vomiting. []

Q9: Are there specific challenges in formulating this compound?

A: Research highlights the importance of choosing appropriate nebulization methods for This compound. While compressor nebulization maintains its potency, ultrasonic nebulization can lead to a decrease in residual potency, particularly when combined with certain additives. [, ]

Q10: Has research explored targeted delivery of this compound?

A: Yes, scientists have investigated the use of polymeric nanoparticles for localized delivery of methylthis compound in an experimental spinal cord injury model. This approach shows promise in enhancing efficacy while potentially minimizing systemic side effects. []

Q11: How is this compound quantified in biological samples?

A: Various analytical techniques can be employed, including high-performance liquid chromatography (HPLC) [, ] and radioimmunoassay (RIA). [] The choice of method depends on the specific research question and the matrix being analyzed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B167662.png)